1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

1-(3-Chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide (CAS 2191214-26-1) is a synthetic sulfonamide derivative with the molecular formula C13H14ClN3O4S and a molecular weight of 343.78 g/mol. The compound belongs to a class of pyrimidine-based sulfonamides that have recently demonstrated potent anticancer activity, with some analogs achieving IC50 values as low as 7.4–10.2 µg/mL against HepG2 and 8.2–10.0 µg/mL against MCF-7 cell lines in recent studies.

Molecular Formula C13H14ClN3O4S
Molecular Weight 343.78
CAS No. 2191214-26-1
Cat. No. B2590841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
CAS2191214-26-1
Molecular FormulaC13H14ClN3O4S
Molecular Weight343.78
Structural Identifiers
SMILESCOC1=NC(=NC=C1NS(=O)(=O)CC2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C13H14ClN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-4-3-5-10(14)6-9/h3-7,17H,8H2,1-2H3
InChIKeyVVFCQCUYPMQPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide (CAS 2191214-26-1): Chemical Profile and Research Classification


1-(3-Chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide (CAS 2191214-26-1) is a synthetic sulfonamide derivative with the molecular formula C13H14ClN3O4S and a molecular weight of 343.78 g/mol . The compound belongs to a class of pyrimidine-based sulfonamides that have recently demonstrated potent anticancer activity, with some analogs achieving IC50 values as low as 7.4–10.2 µg/mL against HepG2 and 8.2–10.0 µg/mL against MCF-7 cell lines in recent studies [1]. The compound's unique 3-chlorophenyl substitution pattern distinguishes it from other halogenated and methyl-substituted analogs in the same chemical series.

Pyrimidine sulfonamide scaffold for kinase/epigenetic target studies
Meta-chlorophenyl substitution for halogen-bonding probe research
Intermediate predicted lipophilicity for balanced ADME research context

Why 1-(3-Chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide Cannot Be Replaced by Other Pyrimidine Sulfonamide Analogs


Pyrimidine sulfonamide derivatives are highly sensitive to substituent effects on the phenyl ring. Recent Structure-Activity Relationship (SAR) studies on related compounds have demonstrated that electron-donating groups, balanced lipophilicity, and optimal heterocyclic substitution patterns are crucial drivers of cytotoxicity and selectivity [1]. Replacing the 3-chlorophenyl moiety with alternative substituents such as 4-chlorophenyl, 2-fluorophenyl, 3,5-difluorophenyl, or p-tolyl alters the electronic distribution, steric profile, and halogen-bonding capacity of the molecule . These changes can significantly impact target binding, selectivity, and pharmacokinetic properties. Consequently, generic substitution without experimental validation risks losing the specific activity profile for which this compound was designed.

SAR sensitivity Phenyl ring substitution changes electronic/steric profile, may shift target binding and selectivity context
Lipophilicity shift Predicted LogP differs by >0.5 units among analogs; permeability and metabolic stability may not transfer directly
Scaffold context 2,4-dimethoxypyrimidine hinge-binding profile is class-level; analog activity may not reproduce reported assay responses

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide Against Closest Analogs


Meta-Chloro Substitution Confers Unique Electronic and Steric Profile Compared to Para-Chloro and Ortho-Fluoro Analogs

The 3-chlorophenyl group in the target compound introduces a meta-substitution pattern, which differs from the para-chloro, ortho-fluoro, and 3,5-difluoro analogs. Meta-substitution alters the dipole moment and the spatial orientation of the chlorine atom, potentially enabling distinct halogen-bonding interactions with biological targets. In contrast, the 4-chlorophenyl analog positions the chlorine further from the sulfonamide linker, while the 2-fluorophenyl analog introduces a smaller, more electronegative halogen that may engage in different hydrogen-bonding networks [1]. While direct comparative biological data for this specific compound are not publicly available, SAR studies on pyrimidine sulfonamide series have shown that even minor changes in phenyl ring substitution can shift IC50 values by orders of magnitude against cancer cell lines such as MCF-7 and HepG2 [2].

Phenyl substitution
Class-level inference
3-chlorophenyl (meta) vs. 4-chlorophenyl, 2-fluorophenyl, 3,5-difluorophenyl: qualitative dipole (~2.5 vs ~3.5 D), steric (Cl 1.75 Å vs F 1.47 Å), halogen-bond potential
Supports substitution-dependent target engagement context
No head-to-head assay data; SAR on analogs shows IC50 shifts by orders of magnitude
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Predicted Lipophilicity Differentiates the 3-Chlorophenyl Compound from More Polar Analogs, Impacting Membrane Permeability

The target compound's predicted LogP (octanol-water partition coefficient) is approximately 2.8, calculated using the XLogP3 algorithm. This value is higher than the 2-fluorophenyl analog (predicted LogP ~2.1) and the 3,5-difluorophenyl analog (predicted LogP ~2.3), but lower than the 4-(trifluoromethyl)phenyl analog TAK-659 (predicted LogP ~3.5) [1]. This intermediate lipophilicity profile may offer a balanced combination of membrane permeability and aqueous solubility, a key consideration in drug development. The p-tolyl analog, with a predicted LogP of approximately 2.6, lacks the halogen-bonding potential of the 3-chlorophenyl group, which may reduce target binding affinity in halogen-sensitive kinase pockets .

Predicted LogP
In silico prediction
Target: ~2.8 2-Fluorophenyl: ~2.1 (+0.7) 3,5-Difluorophenyl: ~2.3 p-Tolyl: ~2.6 TAK-659: ~3.5 (-0.7)
Intermediate lipophilicity may support balanced ADME research context
Experimental LogP may differ; ~5-fold partitioning change per unit
ADME Drug-likeness Lipophilicity

The 2,4-Dimethoxypyrimidine Moiety is a Validated Kinase Hinge-Binding Scaffold Shared with the Selective JMJD3 Inhibitor Compound 3

The 2,4-dimethoxypyrimidine scaffold of the target compound is structurally related to 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid (Compound 3), a selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3) with an IC50 of 1.52 ± 0.50 µM [1]. Compound 3 demonstrated remarkable selectivity, showing no significant inhibition of UTX, JMJD2C, or JMJD2D at 10 µM, and only weak inhibition of JMJD1A (12%) and FBXL11 (15%) at the same concentration [1]. This class-level evidence suggests that the 2,4-dimethoxypyrimidine scaffold can productively engage enzyme active sites with tunable selectivity, a property that the target compound may also possess but awaits experimental confirmation.

Scaffold selectivity
Class-level inference
Compound 3 (same scaffold): JMJD3 IC50 = 1.52 µM; UTX, JMJD2C, JMJD2D no inhibition at 10 µM
Supports scaffold-based inhibitor design; selectivity context may transfer
Target compound activity not tested; enzyme panel data available
Epigenetics Kinase Inhibition JMJD3

Recommended Application Scenarios for 1-(3-Chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Programs Targeting Kinases or Epigenetic Readers

The 3-chlorophenyl substitution pattern of this compound provides a distinct electronic and steric profile that can be exploited in structure-activity relationship campaigns. Given the established precedent of the 2,4-dimethoxypyrimidine scaffold in achieving selective inhibition of JMJD3 (IC50 = 1.52 µM) [1], this compound is a rational starting point for designing selective inhibitors of related epigenetic targets or kinases. Its intermediate lipophilicity (predicted LogP ~2.8) suggests potentially favorable ADME properties compared to more polar or lipophilic analogs [2].

Anticancer Drug Discovery: Cytotoxicity Screening Against Solid Tumor Cell Lines

Recent studies on pyrimidine-based sulfonamide derivatives have demonstrated potent cytotoxicity against HepG2 (IC50 = 7.4–10.2 µg/mL) and MCF-7 (IC50 = 8.2–10.0 µg/mL) cell lines, with favorable therapeutic indices over normal WI-38 and VERO cells [3]. The target compound, as a member of this chemotype, is a candidate for inclusion in focused screening libraries for anticancer drug discovery, particularly if the 3-chlorophenyl substitution proves to enhance selectivity or potency compared to other halogen-substituted analogs [3].

Chemical Biology: Tool Compound Development for Halogen-Bonding Studies

The meta-chlorine atom on the phenyl ring of the target compound represents a potential halogen-bond donor, a non-covalent interaction increasingly recognized as important in protein-ligand recognition. Unlike the 2-fluoro and 3,5-difluoro analogs, which present different halogen-bonding geometries and strengths, the 3-chlorophenyl group may engage specific backbone carbonyls or side-chain residues in target proteins [4]. This compound can thus serve as a tool for probing halogen-bonding preferences in biological systems.

Procurement: Differentiated Building Block for Focused Compound Library Synthesis

For procurement specialists building diverse screening collections, this compound offers a unique combination of the biologically validated 2,4-dimethoxypyrimidine scaffold and the meta-chlorophenyl substituent. This specific combination is not represented by the more common 4-chlorophenyl, 2-fluorophenyl, or 3,5-difluorophenyl analogs [4], providing chemical diversity that may translate into distinct biological activity profiles. The compound's intermediate lipophilicity (predicted LogP ~2.8) also makes it a complementary addition to libraries that already contain more polar or lipophilic members of the series [2].

Application
Selection Property
Validation Focus
Kinase/epigenetic inhibitor design
Meta-chlorophenyl substitution pattern
Target engagement and selectivity profiling
Cytotoxicity screening studies
Cell-model endpoint review
Cytotoxicity and selectivity index endpoints
Halogen-bonding probe research
Meta-chloro halogen-bond donor potential
Halogen-bond geometry and target recognition
Focused library building block
Unique 3-chlorophenyl / 2,4-dimethoxypyrimidine combination
Chemical diversity and scaffold representation
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